molecular formula C10H16ClNO2 B3078453 2-(2-ethoxyphenoxy)ethanamine Hydrochloride CAS No. 1051368-80-9

2-(2-ethoxyphenoxy)ethanamine Hydrochloride

Cat. No.: B3078453
CAS No.: 1051368-80-9
M. Wt: 217.69 g/mol
InChI Key: FGNZMUJJWASNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenoxy)ethanamine Hydrochloride (CAS: 1051368-80-9) is a synthetic compound primarily recognized as an impurity (Tamsulosin Hydrochloride Impurity F) in the production of the benign prostatic hyperplasia drug Tamsulosin Hydrochloride . Its molecular formula is C₁₀H₁₅NO₂·HCl, with a molecular weight of 217.69 g/mol. Structurally, it consists of a phenoxy group substituted with an ethoxy moiety at the 2-position, linked to an ethylamine backbone via an ether bond, and forms a hydrochloride salt . The compound is characterized by the SMILES string CCOc1ccccc1OCCN and InChI key, confirming its stereochemical configuration .

Analytical data indicate its purity as a reference standard, stored at +5°C, and it is classified under the tariff code 29225000 . While it lacks direct therapeutic application, its structural role in pharmaceutical quality control underscores its importance in ensuring drug safety and regulatory compliance.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-12-9-5-3-4-6-10(9)13-8-7-11;/h3-6H,2,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNZMUJJWASNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051368-80-9
Record name Ethanamine, 2-(2-ethoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051368-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenoxy)ethanamine Hydrochloride typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-ethoxyphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(2-ethoxyphenoxy)ethanamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production.

Chemical Reactions Analysis

Hydrolysis and Stability

The compound’s stability and reactivity in aqueous environments are influenced by pH. A study on analogous ethoxycarbonyl compounds (RSC, 1980) reveals :

  • Mechanism : Hydrolysis proceeds via protonation of the ethoxy group (pK<sub>a</sub> ≈ 4.22 for related compounds), followed by nucleophilic attack by H<sub>2</sub>O or HO<sup>–</sup>.

  • Rate dependence : Reactivity increases with electron-withdrawing substituents (e.g., aryloxycarbonyl groups accelerate hydrolysis by 160-fold) .

Key Findings :

  • Acidic conditions : Protonation enhances susceptibility to nucleophilic attack.

  • Basic conditions : HO<sup>–</sup> accelerates hydrolysis but may degrade the amine moiety.

Reactivity with Nucleophiles

The ethoxy and amine groups participate in substitution reactions:

  • Ethoxy group :

    • Undergoes nucleophilic substitution (e.g., with alkyl halides) under basic conditions.

    • Example : Reaction with methyl iodide forms methoxy derivatives.

  • Amine group :

    • Reacts with acyl chlorides to form amides.

    • Industrial application : Used in peptide synthesis via carbodiimide coupling .

Industrial-Scale Considerations

The patent highlights cost-effective production methods :

  • Solvent-free synthesis : Reduces purification needs and waste.

  • Continuous flow systems : Enhance yield and scalability.

Scientific Research Applications

2-(2-ethoxyphenoxy)ethanamine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Utilized in the study of biochemical pathways and as a tool in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Employed in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenoxy)ethanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Methoxyphenoxy)ethanamine Hydrochloride

  • CAS : 64464-07-9
  • Molecular Formula: C₉H₁₄ClNO₂
  • Molecular Weight : 203.666 g/mol .
  • Key Differences: The ethoxy group (-OCH₂CH₃) in the target compound is replaced by a methoxy group (-OCH₃).

2-[4-(Methylsulfanyl)phenoxy]ethanamine Hydrochloride

  • CAS : 1211477-99-4
  • Molecular Formula: C₉H₁₂ClNOS
  • Molecular Weight : 217.71 g/mol .

Functional Analogues with Modified Bioactivity

Indole-Based Ethanamine Derivatives

These compounds demonstrate anti-plasmodial activity and bind to HSP90 through hydrogen bonds with GLU527 and TYR604 . Unlike the target compound, their indole cores confer π-π stacking interactions critical for protein binding .

Diphenhydramine Hydrochloride

  • CAS : 147-24-0
  • Molecular Formula: C₁₇H₂₁NO·HCl
  • Molecular Weight : 291.82 g/mol .
  • Key Differences: A benzhydryloxy group replaces the phenoxy moiety, and the ethylamine is dimethylated. This modification enhances histamine H₁ receptor antagonism, making it a therapeutic agent (e.g., Benadryl) rather than a pharmaceutical impurity .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Substituent Key Interactions/Applications
2-(2-Ethoxyphenoxy)ethanamine Hydrochloride 217.69 2-ethoxy phenoxy Tamsulosin impurity; no direct therapeutic use
2-(2-Methoxyphenoxy)ethanamine Hydrochloride 203.666 2-methoxy phenoxy Intermediate in organic synthesis
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl 217.71 4-methylsulfanyl phenoxy Unknown bioactivity; structural analog
Diphenhydramine Hydrochloride 291.82 Benzhydryloxy, dimethyl H₁ antagonist; antihistamine

Key Observations :

  • Ethoxy vs.
  • Sulfur-Containing Analogues : The methylsulfanyl group in CAS 1211477-99-4 may enhance metabolic resistance due to sulfur’s electronegativity, though this remains unstudied .
  • Indole Derivatives: Unlike the phenoxy-based target compound, indole derivatives exhibit pronounced biological activity via HSP90 inhibition, highlighting the role of heterocyclic cores in drug design .

Role as a Pharmaceutical Impurity

2-(2-Ethoxyphenoxy)ethanamine Hydrochloride is critical in quality control for Tamsulosin Hydrochloride, a drug treating benign prostatic hyperplasia. Its detection ensures compliance with regulatory limits for genotoxic impurities .

Contrast with Bioactive Analogues

  • This contrasts with the inert role of the target compound.
  • Neuroactive Compounds : Dopamine Hydrochloride (CAS 62-31-7) shares the ethylamine backbone but incorporates a catechol group, enabling neurotransmission via dopamine receptors .

Biological Activity

2-(2-ethoxyphenoxy)ethanamine hydrochloride, with the CAS number 1051368-80-9, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(2-ethoxyphenoxy)ethanamine hydrochloride features an ethoxy group attached to a phenoxy moiety linked to an ethanamine backbone. This structural configuration is significant for its biological interactions.

PropertyValue
Molecular Weight205.7 g/mol
SolubilitySoluble in water and ethanol
Melting PointNot specified

The biological activity of 2-(2-ethoxyphenoxy)ethanamine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders .

Antidepressant Effects

In vitro studies have shown that derivatives of 2-(2-ethoxyphenoxy)ethanamine can exhibit biased agonism towards ERK1/2 phosphorylation pathways, suggesting potential antidepressant effects. For instance, compounds structurally related to this compound have demonstrated efficacy in animal models for depression .

Anticancer Properties

Some research has indicated that compounds with similar structures possess cytotoxic activities against various cancer cell lines. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantERK1/2 activation
CytotoxicityInhibition of cancer cell growth
Receptor ModulationInteraction with serotonin receptors

Case Study: Antidepressant Activity

A study published in 2020 explored the effects of novel derivatives related to 2-(2-ethoxyphenoxy)ethanamine on serotonin receptors. These compounds were tested in functional assays revealing their ability to preferentially activate ERK1/2 pathways while inhibiting adenylyl cyclase, indicating a complex signaling profile that could lead to antidepressant-like effects in vivo .

Research Findings on Cytotoxicity

Research conducted on similar compounds demonstrated significant cytotoxic activity against B16 melanoma cells, with IC50 values in the submicromolar range. Molecular docking studies revealed that these compounds effectively bind to the colchicine site on tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for 2-(2-ethoxyphenoxy)ethanamine Hydrochloride, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of 2-ethoxyphenol with a chloroethylamine precursor, followed by hydrochloride salt formation. Catalytic reduction methods (e.g., using transition metal-free potassium complexes) are effective for amine intermediates . Purification via recrystallization in ethanol/water mixtures improves purity (>95%), with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

Methodological Answer: Stability is pH- and temperature-dependent. Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the ethoxy and phenoxy groups. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products like 2-hydroxyphenoxy derivatives .

Q. What analytical techniques are critical for structural validation and quantification?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms ethoxyphenoxy and ethylamine moieties (e.g., δ 1.35 ppm for ethoxy CH₃, δ 3.6-4.1 ppm for OCH₂CH₂NH₂).
  • HPLC-UV : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) for quantification (λ = 254 nm) .
  • HRMS : ESI+ mode to verify [M+H]⁺ (theoretical m/z calculated via ChemDraw) .

Q. What safety protocols are essential for handling this hydrochloride salt?

Methodological Answer:

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Emergency procedures: For spills, neutralize with sodium bicarbonate and collect in hazardous waste containers .

Advanced Research Questions

Q. How can impurity profiling be conducted for this compound, particularly in pharmaceutical intermediates?

Methodological Answer:

  • Impurity Identification : Synthesize and characterize common impurities (e.g., des-ethoxy analogs) using preparative HPLC and compare retention times with reference standards .
  • Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (80°C), and photolytic (ICH Q1B guidelines) conditions. Analyze degradants via UPLC-QTOF-MS .

Q. What in vitro models are suitable for studying its receptor binding kinetics?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Immobilize target receptors (e.g., adrenergic or serotonin receptors) on a CM5 chip. Measure binding affinity (KD) at varying concentrations (1 nM–10 μM) in PBS buffer (pH 7.4) .
  • Radioligand Displacement : Use ³H-labeled antagonists in cell membranes (e.g., HEK293 cells expressing α₁-adrenoceptors). Calculate IC₅₀ values via nonlinear regression .

Q. How can metabolic pathways be elucidated in hepatic microsomal assays?

Methodological Answer:

  • Incubate the compound (10 μM) with human liver microsomes (0.5 mg/mL) and NADPH. Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes.
  • Analyze metabolites via LC-HRMS/MS (e.g., Thermo Q Exactive) in positive ion mode. Identify phase I metabolites (e.g., N-dealkylation) and phase II conjugates .

Q. What computational strategies predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (octanol/water partition coefficient), BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics Simulations : Simulate interactions with CYP3A4 (AMBER force field) to identify metabolic hotspots .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Methodological Answer:

  • Synthesize analogs with halogen (Br, Cl) substitutions at the phenyl ring. Test in receptor-binding assays (see FAQ 6) and compare EC₅₀ values.
  • Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

Q. What strategies mitigate polymorphism in solid-state formulations?

Methodological Answer:

  • Conduct slurry experiments in solvents (e.g., ethanol/water) to identify stable polymorphs.
  • Use additives (e.g., PVP K30) during lyophilization to inhibit crystal form transitions. Validate via PXRD and DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethoxyphenoxy)ethanamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-ethoxyphenoxy)ethanamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.